molecular formula C30H45Br2N3 B8021221 SynaptoRedTM C2

SynaptoRedTM C2

Cat. No.: B8021221
M. Wt: 607.5 g/mol
InChI Key: AFVSZGYRRUMOFH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

SynaptoRedTM C2 is a widely used red fluorescent dye, primarily employed to monitor synaptic activity by staining synaptic vesicles at synapses or neuromuscular junctions. This compound is also known for its application in studying endocytosis in various organisms, including Dictyostelia . This compound is a membrane-selective dye that binds specifically to cell membranes and inner membrane organelles, producing fluorescence .

Preparation Methods

The preparation of SynaptoRedTM C2 involves the synthesis of an amphiphilic styryl dye. The synthetic route typically includes the reaction of a pyridinium salt with a styryl dye precursor under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide or ethanol, and the reaction is carried out at controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

SynaptoRedTM C2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SynaptoRedTM C2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SynaptoRedTM C2 involves its binding to cell membranes and inner membrane organelles. The dye’s amphiphilic nature allows it to integrate into lipid bilayers, where it fluoresces upon excitation. This fluorescence enables the visualization of membrane dynamics and synaptic activity. The molecular targets of this compound include synaptic vesicles and other membrane-bound structures, and its pathways involve endocytic and exocytic processes .

Comparison with Similar Compounds

SynaptoRedTM C2 is unique in its ability to selectively stain synaptic vesicles and monitor synaptic activity in real-time. Similar compounds include:

These compounds share similar applications but differ in their fluorescence properties and specific binding characteristics, making this compound a versatile tool in various research fields.

Properties

IUPAC Name

3-[4-[6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSZGYRRUMOFH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.